molecular formula C8H10ClNO2S B15326197 Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate

Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate

Cat. No.: B15326197
M. Wt: 219.69 g/mol
InChI Key: WCRDBPQVDRVNGD-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate typically involves the reaction of 4-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the amino and ester functional groups

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate
  • Methyl 2-amino-3-(4-chlorophenyl)propanoate
  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10ClNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3

InChI Key

WCRDBPQVDRVNGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CS1)Cl)N

Origin of Product

United States

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